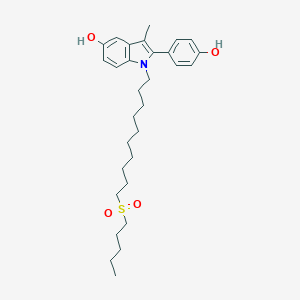![molecular formula C10H10O2 B061508 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone CAS No. 192047-39-5](/img/structure/B61508.png)
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is a highly reactive molecule that has been widely used in scientific research. This molecule is also known as (R,R)-Phenylglycidic acid ethyl ester or (R,R)-Ethyl 3-phenylglycidate. It is a chiral compound with two stereoisomers, and the (2R,3R)-stereoisomer is the most commonly used in research.
Mecanismo De Acción
The mechanism of action of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is not fully understood, but it is believed to act as a nucleophile in many reactions. The oxirane ring in the molecule is highly reactive and can undergo ring-opening reactions with various electrophiles. This reactivity makes the molecule useful in many chemical transformations.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone. However, studies have shown that the molecule does not exhibit any significant toxicity or harmful effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone in lab experiments include its high reactivity, chiral nature, and ease of synthesis. The molecule can be used as a chiral building block in the synthesis of various compounds, and its reactivity makes it useful in many chemical transformations.
The limitations of using 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone in lab experiments include its instability in the presence of water and its tendency to polymerize. These limitations can be overcome by using the molecule under anhydrous conditions and by storing it in a dry and cool environment.
Direcciones Futuras
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone has many potential future directions in scientific research. Some of these directions include:
1. Development of new chiral catalysts for asymmetric synthesis.
2. Synthesis of new pharmaceuticals and agrochemicals.
3. Use as a chiral building block in the synthesis of new materials.
4. Use in the development of new sensors and biosensors.
5. Use in the development of new drug delivery systems.
Conclusion
In conclusion, 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone is a highly reactive and chiral molecule that has many applications in scientific research. Its ease of synthesis, high reactivity, and chiral nature make it a useful building block in the synthesis of various compounds. Further research on this molecule could lead to the development of new pharmaceuticals, agrochemicals, and other fine chemicals.
Métodos De Síntesis
The synthesis of 1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone can be achieved through the reaction of ethyl phenylglycidate with a strong acid catalyst such as sulfuric acid. This reaction leads to the formation of the oxirane ring and the ester group in the molecule. The resulting product can be purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone has been extensively used in scientific research as a chiral building block for the synthesis of various compounds. It is often used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This molecule is also used in the development of chiral catalysts for asymmetric synthesis.
Propiedades
Número CAS |
192047-39-5 |
|---|---|
Nombre del producto |
1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone |
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
1-[(2R,3S)-3-phenyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H10O2/c1-7(11)9-10(12-9)8-5-3-2-4-6-8/h2-6,9-10H,1H3/t9-,10-/m0/s1 |
Clave InChI |
IGCQIHCZUYCYAA-VHSXEESVSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@H](O1)C2=CC=CC=C2 |
SMILES |
CC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1C(O1)C2=CC=CC=C2 |
Sinónimos |
Ethanone, 1-(3-phenyloxiranyl)-, (2R-cis)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



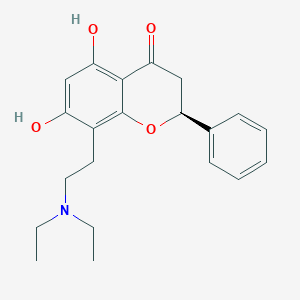
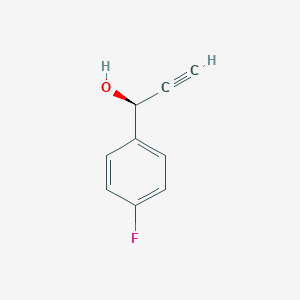
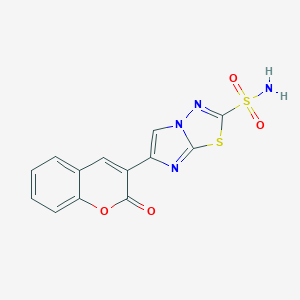
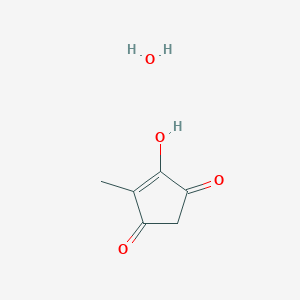
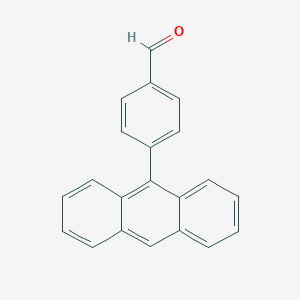
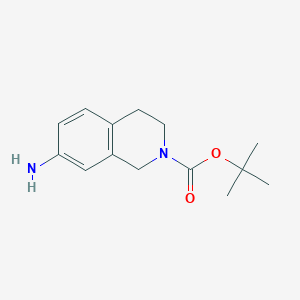
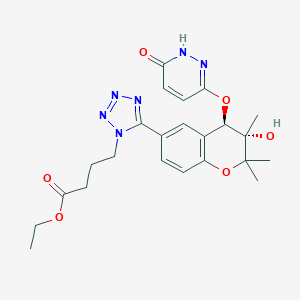
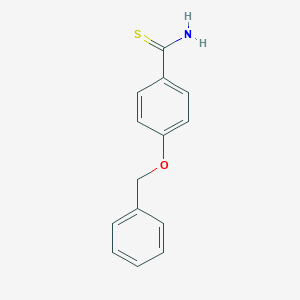
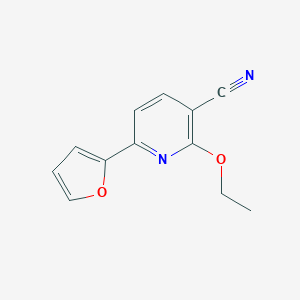
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B61444.png)
![Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B61447.png)
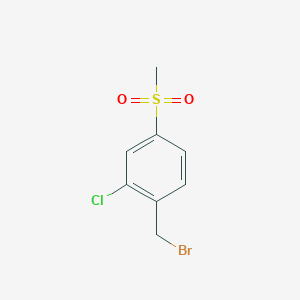
![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)
